Tert-butyl 3-amino-6-bromo-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-6-bromo-2-methylbenzoate: is an organic compound that features a tert-butyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6-bromo-2-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylbenzoic acid, followed by esterification and amination reactions.
Bromination: 2-methylbenzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-2-methylbenzoic acid.
Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form tert-butyl 3-bromo-2-methylbenzoate.
Amination: Finally, the ester is subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6-bromo-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as 3-amino-6-hydroxy-2-methylbenzoate.
Oxidation: 3-nitro-6-bromo-2-methylbenzoate.
Reduction: 3-amino-6-bromo-2-methylbenzylamine.
Hydrolysis: 3-amino-6-bromo-2-methylbenzoic acid.
Scientific Research Applications
Tert-butyl 3-amino-6-bromo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-bromo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-6-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 3-amino-6-fluoro-2-methylbenzoate: Contains a fluorine atom instead of bromine.
Tert-butyl 3-amino-6-iodo-2-methylbenzoate: Features an iodine atom instead of bromine.
Uniqueness
Tert-butyl 3-amino-6-bromo-2-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-amino-6-bromo-2-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-7-9(14)6-5-8(13)10(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPMLQYCCQYKPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC(C)(C)C)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.